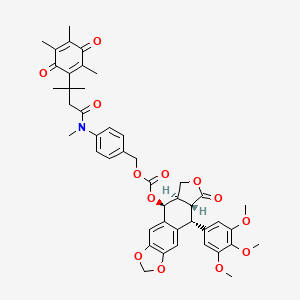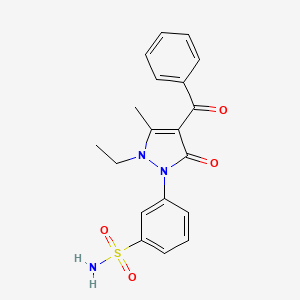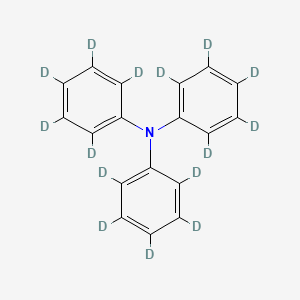
Microtubule-Associated Protein (142-161) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Microtubule-Associated Protein (142-161) (human) is a polypeptide that plays a crucial role in the stabilization and regulation of microtubules within cells. Microtubules are essential components of the cytoskeleton, involved in various cellular processes such as cell division, intracellular transport, and maintenance of cell shape . This specific segment of the protein, spanning amino acids 142 to 161, is of particular interest due to its involvement in microtubule dynamics and its potential implications in neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Microtubule-Associated Protein (142-161) (human) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .
Industrial Production Methods: For large-scale production, recombinant DNA technology can be employed. This involves inserting the gene encoding the protein segment into an expression vector, which is then introduced into a host cell (such as E. coli or HEK293T cells). The host cells produce the protein, which is subsequently purified using affinity chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Microtubule-Associated Protein (142-161) (human) primarily undergoes post-translational modifications rather than traditional chemical reactions. These modifications include phosphorylation, acetylation, and ubiquitination, which regulate its activity and interactions with microtubules .
Common Reagents and Conditions:
Phosphorylation: Kinases such as glycogen synthase kinase 3 beta (GSK3β) and cyclin-dependent kinase 5 (CDK5) are common enzymes that phosphorylate this protein segment.
Acetylation: Histone acetyltransferases (HATs) are responsible for acetylating lysine residues.
Ubiquitination: E3 ubiquitin ligases facilitate the attachment of ubiquitin molecules to the protein.
Major Products Formed: The major products formed from these reactions are the modified versions of the protein, which exhibit altered binding affinities and regulatory functions with microtubules .
Scientific Research Applications
Microtubule-Associated Protein (142-161) (human) has a wide range of applications in scientific research:
Chemistry: It is used in studies investigating the chemical properties and interactions of microtubule-associated proteins.
Mechanism of Action
Microtubule-Associated Protein (142-161) (human) exerts its effects by binding to microtubules and stabilizing their structure. This interaction is regulated by post-translational modifications such as phosphorylation, which can either enhance or inhibit its binding affinity. The protein segment interacts with tubulin, the building block of microtubules, and influences their polymerization and depolymerization dynamics . These actions are crucial for maintaining cellular functions such as mitosis, intracellular transport, and cell signaling .
Comparison with Similar Compounds
Tau Protein: Another microtubule-associated protein involved in stabilizing microtubules, particularly in neurons.
MAP2 (Microtubule-Associated Protein 2): Similar to Tau, MAP2 is involved in stabilizing microtubules in neuronal cells and is used as a marker for dendritic processes.
Uniqueness: Microtubule-Associated Protein (142-161) (human) is unique due to its specific sequence and the role it plays in microtubule dynamics. Unlike Tau and MAP2, which are more broadly studied, this specific segment provides insights into the finer regulatory mechanisms of microtubule stabilization and its implications in disease states .
Properties
Molecular Formula |
C86H147N23O31 |
|---|---|
Molecular Weight |
1999.2 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C86H147N23O31/c1-38(2)29-53(102-74(127)51(22-25-62(90)115)100-82(135)60-20-18-28-109(60)85(138)48(88)35-110)76(129)94-46(14)71(124)108-67(47(15)113)84(137)104-55(31-40(5)6)78(131)93-44(12)69(122)101-56(33-65(119)120)79(132)99-52(23-26-64(117)118)75(128)107-66(42(9)10)83(136)106-58(36-111)80(133)95-45(13)70(123)105-59(37-112)81(134)103-54(30-39(3)4)77(130)92-43(11)68(121)97-49(19-16-17-27-87)73(126)98-50(21-24-61(89)114)72(125)91-34-63(116)96-57(86(139)140)32-41(7)8/h38-60,66-67,110-113H,16-37,87-88H2,1-15H3,(H2,89,114)(H2,90,115)(H,91,125)(H,92,130)(H,93,131)(H,94,129)(H,95,133)(H,96,116)(H,97,121)(H,98,126)(H,99,132)(H,100,135)(H,101,122)(H,102,127)(H,103,134)(H,104,137)(H,105,123)(H,106,136)(H,107,128)(H,108,124)(H,117,118)(H,119,120)(H,139,140)/t43-,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
InChI Key |
WVIZXMKBHKHWTG-ACFKOSQOSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)


![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)


![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)

![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)

![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
